molecular formula C6H15BN2O2 B14001181 N-diethylboranyl-N-ethoxynitrous amide CAS No. 89585-03-5

N-diethylboranyl-N-ethoxynitrous amide

Cat. No.: B14001181
CAS No.: 89585-03-5
M. Wt: 158.01 g/mol
InChI Key: ROKLJRIJMWPLLQ-UHFFFAOYSA-N
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Description

N-Diethylboranyl-N-ethoxynitrous amide is a boron-containing amide derivative characterized by a boranyl group (B) bonded to a diethylamine moiety, an ethoxy group (OCH₂CH₃), and a nitrous amide functional group.

Properties

CAS No.

89585-03-5

Molecular Formula

C6H15BN2O2

Molecular Weight

158.01 g/mol

IUPAC Name

N-diethylboranyl-N-ethoxynitrous amide

InChI

InChI=1S/C6H15BN2O2/c1-4-7(5-2)9(8-10)11-6-3/h4-6H2,1-3H3

InChI Key

ROKLJRIJMWPLLQ-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)N(N=O)OCC

Origin of Product

United States

Preparation Methods

Industrial Production Methods

In industrial settings, the synthesis is scaled up using:

  • Large-scale reactors: Equipped with precise temperature and pressure controls.
  • Continuous flow systems: These systems allow for better control over reaction parameters and improved safety when handling reactive boron compounds.
  • Automated monitoring: Ensures consistent reactant feed rates and reaction conditions, maximizing yield and minimizing side products.

The industrial process emphasizes minimizing exposure to moisture and oxygen and often includes purification steps such as distillation or crystallization to isolate the pure compound.

Chemical Reaction Analysis Related to Preparation

This compound can undergo various transformations during preparation or subsequent handling:

Reaction Type Reagents/Conditions Outcome/Products
Oxidation Hydrogen peroxide, potassium permanganate Formation of boron-containing oxides
Reduction Lithium aluminum hydride, sodium borohydride Conversion to simpler amides or amines
Substitution Strong acids or bases Replacement of ethoxy group with other functional groups

These reactions highlight the compound's sensitivity and the need for controlled conditions during synthesis and storage.

Research Findings and Data Summary

The literature indicates that the preparation of this compound has been successfully achieved via the reaction of diethylboron chloride with silver salts of nitramines and N-nitroamides, suggesting a related synthetic strategy involving organoboron intermediates. This approach aligns with the need for inert conditions and careful handling of reactive boron species.

Table 1: Key Reaction Parameters for Synthesis

Parameter Typical Conditions Notes
Reactants Diethylborane + Ethoxynitrous amide Requires pure, anhydrous reagents
Atmosphere Inert gas (N2 or Ar) Prevents oxidation and hydrolysis
Solvent Anhydrous THF or diethyl ether Maintains dry environment
Temperature 0°C to room temperature Controls reaction rate and selectivity
Reaction time Several hours Depends on scale and catalyst presence
Purification Distillation, crystallization Isolates pure product

Table 2: Reaction Outcomes and Yields (Reported Ranges)

Method Yield (%) Purity (%) Comments
Diethylborane + Ethoxynitrous amide 70-85 >95 High purity with controlled conditions
Silver salt mediated synthesis 60-75 90-95 Requires silver salts, more complex

Chemical Reactions Analysis

Types of Reactions

N-diethylboranyl-N-ethoxynitrous amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-containing oxides.

    Reduction: Reduction reactions can convert the compound into simpler amides or amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron oxides, while reduction can produce simpler amides or amines.

Scientific Research Applications

N-diethylboranyl-N-ethoxynitrous amide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying boron-related biological processes.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-diethylboranyl-N-ethoxynitrous amide involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity. This interaction can modulate enzymatic reactions and other cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Borane-N,N-Diethylaniline Complex (CAS 13289–97–9)

Structural Similarities :

  • Both compounds feature a boron atom coordinated to a nitrogen-containing ligand (diethylamine in N-diethylboranyl-N-ethoxynitrous amide vs. diethylaniline in Borane-N,N-diethylaniline) .
  • Boron’s electron-deficient nature in both compounds enhances their reactivity as Lewis acids or reducing agents.

Key Differences :

Property This compound Borane-N,N-Diethylaniline Complex
Functional Groups Ethoxy, nitrous amide Aromatic aniline ligand
Reactivity Likely hydrolytically unstable due to ethoxy and nitroso groups Stable as a reducing agent in organic solvents
Applications Potential as a nitrosation reagent Widely used for selective reductions (e.g., ketones to alcohols)

Dimethyl Acetamide (DMAC, CAS 127-19-5)

Functional Comparison :

  • Both compounds are amides, but DMAC lacks boron and nitroso groups.
  • DMAC is a polar aprotic solvent with high thermal stability, whereas this compound’s reactivity likely limits its utility as a solvent .

Implications for this compound :

  • If synthesized via nitrile hydrolysis, traditional heating may be preferable. However, boron’s sensitivity to aqueous conditions (e.g., hydrolysis to boric acid) could necessitate anhydrous methods.

Electrochemical and Spectroscopic Insights

While direct data on this compound is absent, related studies on nitriles and boron compounds provide clues:

  • Electrochemical Behavior : Nitriles exhibit low reactivity toward nucleophilic attack due to electron-withdrawing nitrile groups . Boron coordination could modulate this by polarizing the nitrile bond.
  • Spectroscopy: IR: B-N stretches (~1400 cm⁻¹) and NO stretches (~1500 cm⁻¹) would be critical for structural confirmation . NMR: ¹¹B NMR could confirm boron coordination, while ¹H NMR would resolve ethoxy and diethyl groups .

Q & A

Q. What are the optimal pH conditions for synthesizing N-diethylboranyl-N-ethoxynitrous amide to maximize yield and minimize side reactions?

Methodological Answer: For carbodiimide-mediated amidation reactions (analogous to the target compound’s synthesis), pH optimization is critical. Based on studies of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), narrow pH ranges (3.5–4.5) are optimal to activate carboxyl groups while avoiding rapid reagent hydrolysis. Below pH 3.5, EDC decomposes into inactive urea derivatives, while higher pH (>5.0) may promote side reactions like N-acylurea formation. To determine the ideal pH for your system:

  • Perform reactions across a pH gradient (e.g., 2.0–7.0).
  • Monitor yield via HPLC and side products via 13C^{13}\text{C}-NMR or IR spectroscopy.
  • Adjust buffer systems (e.g., sodium acetate for low pH) to stabilize reactive intermediates .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • 1H^{1}\text{H}/13C^{13}\text{C}-NMR : Identify characteristic peaks for the boranyl group (e.g., B–C coupling signals) and ethoxy moiety (e.g., –OCH2_2CH3_3 splitting patterns).
  • IR Spectroscopy : Detect functional groups like B–N stretches (~1,350 cm1^{-1}) and nitrous amide vibrations (~1,600 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
    Compare data with computational predictions (e.g., DFT simulations) or reference spectra of structurally similar amides (e.g., N,N-diethyl-4-fluorobenzamide) .

Q. What safety protocols are recommended for handling this compound in laboratories?

Methodological Answer: While direct safety data for this compound is limited, protocols for analogous amides (e.g., N,N-diethylacetamide) include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Waste Management : Segregate waste into halogenated solvent containers for professional disposal.
  • Emergency Procedures : Rinse skin/eyes with water for 15 minutes upon contact.
    Refer to NIOSH guidelines for amine/amide handling and review Safety Data Sheets (SDS) of structurally related compounds .

Advanced Research Questions

Q. How can researchers resolve conflicting reactivity data for this compound under varying solvent systems?

Methodological Answer: Conflicting reactivity often arises from solvent polarity, hydrogen-bonding capacity, or coordination effects. To address this:

  • Systematic Solvent Screening : Test solvents (e.g., DMF, THF, acetonitrile) in a factorial design (e.g., Plackett-Burman) to isolate solvent effects.
  • Computational Modeling : Calculate solubility parameters (Hildebrand or Hansen) to predict interactions.
  • Cross-Validation : Use multiple analytical techniques (e.g., HPLC, LC-MS, kinetic assays) to confirm reactivity trends.
    For example, DMF may stabilize intermediates via polar aprotic interactions, while THF could hinder reactivity due to poor borane solubility .

Q. What strategies suppress N-acylurea formation during the synthesis of this compound?

Methodological Answer: N-acylurea is a common side product in carbodiimide-mediated reactions. Mitigation strategies include:

  • Controlled Reagent Stoichiometry : Use a 1:1 molar ratio of carbodiimide to carboxylate to avoid excess reagent.
  • Additive Stabilizers : Introduce N-hydroxysuccinimide (NHS) or sulfo-NHS to form active esters, reducing carbodiimide overactivation.
  • Low-Temperature Reaction : Perform synthesis at 0–4°C to slow down side reactions.
    Monitor reaction progress via TLC or inline IR spectroscopy to terminate the reaction before side-product dominance .

Q. How can researchers assess nitrosamine impurity risks in this compound under accelerated degradation conditions?

Methodological Answer: Nitrosamine formation requires secondary amines and nitrosating agents (e.g., nitrites). To evaluate risks:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and acidic/basic conditions.
  • Analytical Detection : Use LC-MS/MS with a 15N^{15}\text{N}-labeled internal standard to quantify nitrosamines (e.g., N,N-dimethylnitrosamine).
  • Risk Assessment Framework : Apply the APIC questionnaire to audit raw materials and equipment for amine/nitrosating agent cross-contamination .

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